ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
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Overview
Description
Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structures. For instance, the synthesis of a functionalized cyclohexene skeleton is described, which shares the cyclohexyl motif present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The papers also mention other ethyl ester compounds with amino groups and various substitutions on the aromatic rings, indicating a broad interest in the synthesis and characterization of such compounds .
Synthesis Analysis
The synthesis of related compounds involves strategic methods such as ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The use of L-serine as a starting material for the synthesis of a cyclohexene derivative suggests that amino acids could serve as precursors for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride as well .
Molecular Structure Analysis
While the exact molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is not discussed, the papers provide insights into the structural analysis of similar compounds. For example, the use of X-ray crystallography and NMR studies to determine the absolute configurations and tautomeric forms of the compounds could be relevant for analyzing the molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .
Chemical Reactions Analysis
The papers describe various chemical reactions, including the preparation of ethyl esters and their subsequent reactions to form different heterocyclic compounds . These reactions demonstrate the reactivity of the amino and ester groups, which are also present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. The deprotection of certain groups to yield free amino compounds is another reaction that could be relevant to the chemical behavior of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride can be inferred from the properties of similar compounds discussed in the papers. For instance, the crystalline structure, lattice constants, and hydrogen bonding patterns of ethyl esters with amino groups are detailed, which could provide a basis for understanding the properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . Spectrometric techniques such as IR, UV, and NMR are used for characterization, which would also be applicable for analyzing the physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .
Scientific Research Applications
Pharmacological Characterization for Preterm Labor Treatment
Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a derivative of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, has been characterized as a potent and selective β3-adrenoceptor agonist. This compound shows potential for therapeutic use in mammals during preterm labor, inhibiting spontaneous contractions in human near-term myometrial strips and oxytocin-induced intracellular Ca2+ mobilization (Croci et al., 2007).
Reaction with Hydroxylamine Hydrochloride
A reaction involving hydroxylamine hydrochloride and ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, related to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, resulted in the formation of specific compounds through a tandem ring opening and oximation process. The structural conformation of these products was studied using NMR and X-ray techniques (Saravanan et al., 2007).
Investigation of Crystal Packing
A study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, structurally similar to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, focused on crystal packing interactions. This study revealed unusual N⋯π and O⋯π interactions rather than direct hydrogen bonding, providing insights into the molecular arrangements in crystalline forms (Zhang et al., 2011).
Synthesis of Schiff and Mannich Bases
Ethyl imidate hydrochlorides, similar in structure to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, were used to synthesize Schiff and Mannich bases of isatin derivatives. These bases have potential applications in various chemical synthesis processes, and their structures were confirmed by IR, NMR data, and elemental analysis (Bekircan & Bektaş, 2008).
Enantioselective Synthesis for Pharmacological Use
A study described the enantioselective synthesis of a compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, closely related to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. This process involved the direct preparation of a sulfate, potentially useful in the synthesis of pharmacologically active compounds (Alonso et al., 2005).
Future Directions
The future directions for research on “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” could include further investigation into its synthesis, structural analysis, and potential applications. This could involve exploring its potential biological activity or its use in the synthesis of other compounds .
properties
IUPAC Name |
ethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHNGKVNHBPTE-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride |
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